molecular formula C8H13N3 B13311800 N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Cat. No.: B13311800
M. Wt: 151.21 g/mol
InChI Key: ODXQQMMDILLMPL-UHFFFAOYSA-N
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Description

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a bicyclic heterocyclic compound featuring a partially saturated benzodiazole core with a methyl-substituted amine group at position 4. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-4-amine

InChI

InChI=1S/C8H13N3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h5-6,9H,2-4H2,1H3,(H,10,11)

InChI Key

ODXQQMMDILLMPL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1N=CN2

Origin of Product

United States

Preparation Methods

Cyclization of N-Methylated o-Phenylenediamine Derivatives

  • Starting materials : N-methyl-o-phenylenediamine or its derivatives.
  • Reaction conditions : Acid-catalyzed cyclization with appropriate carbonyl compounds (e.g., aldehydes or ketones) under reflux conditions.
  • Mechanism : Condensation of the diamine with the carbonyl compound forms an imine intermediate, which undergoes intramolecular cyclization to yield the tetrahydrobenzodiazole ring.
  • Notes : This method allows for the introduction of the N-methyl group early in the synthesis, facilitating control over substitution patterns.

Reductive Cyclization of o-Nitroaniline Derivatives

  • Starting materials : o-nitroaniline derivatives with N-methyl substituents.
  • Reaction conditions : Reduction of the nitro group to an amine followed by intramolecular cyclization under acidic or basic conditions.
  • Advantages : This approach can be advantageous for introducing various substituents on the aromatic ring before cyclization.

Synthesis via Condensation of N-Methylthiourea and Cyclohexanone Derivatives (Analogous Method)

Although this method is reported for related compounds like N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, it provides insight into potential synthetic routes for benzodiazole analogs.

  • Reaction : N-Methylthiourea reacts with 2-chlorocyclohexanone in acetone with magnesium sulfate as a drying agent under reflux for 1.25 hours.
  • Work-up : The reaction mixture is cooled, basified with ammonium hydroxide, extracted with ethyl acetate, dried, and purified by column chromatography.
  • Yield : Approximately 43% for the benzothiazole analog.
  • Relevance : This method demonstrates the utility of cyclohexanone derivatives in constructing the tetrahydro ring system, which could be adapted for benzodiazole synthesis.

Physicochemical Properties of N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine Dihydrochloride

Property Value Source
Molecular Formula C8H15Cl2N3 American Elements, PubChem
Molecular Weight 224.13 g/mol American Elements
Appearance White to off-white powder American Elements
Purity ≥ 95% BenchChem
IUPAC Name 2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine dihydrochloride PubChem
CAS Number 1803608-19-6 American Elements, ECHA

Synthetic Yield and Reaction Conditions Summary

Method Starting Materials Reaction Conditions Yield (%) Reference
N-Methylthiourea + 2-chlorocyclohexanone (benzothiazole analog) N-Methylthiourea, 2-chlorocyclohexanone Reflux in acetone with MgSO4, 1.25 h 43
Acid-catalyzed cyclization of N-methyl-o-phenylenediamine N-Methyl-o-phenylenediamine, aldehyde/ketone Reflux in acidic medium Not specified Literature general method
Reductive cyclization of o-nitroaniline derivatives N-methyl-o-nitroaniline derivatives Reduction followed by cyclization Not specified Literature general method
  • SMILES notation : CC1=NC2=C(N1)CC(CC2)N.Cl.Cl
  • InChI : InChI=1S/C8H13N3.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h6H,2-4,9H2,1H3,(H,10,11);2*1H
  • InChI Key : NQDQXKTWEFSMPP-UHFFFAOYSA-N
  • These identifiers confirm the structure and purity of the compound used in research.

The preparation of this compound involves classical heterocyclic synthesis techniques focusing on cyclization of appropriately substituted diamines or related precursors. While direct, detailed synthetic protocols for this exact compound are limited in publicly available literature, analogous methods from related benzodiazole and benzothiazole compounds provide valuable guidance. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial to maximize yield and purity.

The compound's biological relevance encourages further refinement of its synthesis for research and potential pharmaceutical applications. Continued exploration of synthetic routes, including modern catalytic and green chemistry approaches, may enhance accessibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives with altered oxidation states .

Scientific Research Applications

N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 5,5-difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine (Enamine Ltd. catalog, CAS 1801610-22-9 ) serves as a pertinent comparator. The table below highlights critical distinctions:

Property N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine 5,5-Difluoro-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine
Substituents Methyl group at N4 position Difluoro groups at C5; amine at C2 position
Molecular Formula C₈H₁₃N₃ (inferred) C₈H₈BrNO₃ (base compound; includes trifluoroacetic acid salt)
Functional Groups Aliphatic amine, aromatic benzodiazole Electronegative fluorine atoms, Br substituent
Potential Applications Likely intermediate for bioactive molecules Building block for high-throughput drug synthesis

Electronic and Physicochemical Implications

  • Fluorine vs.
  • Amine Position : The C2-amine in the Enamine derivative may facilitate hydrogen bonding in target proteins, whereas the N4-methyl group in the target compound could increase lipophilicity, altering pharmacokinetic profiles.

Research Findings and Methodological Considerations

Structural Characterization

While crystallographic data for the target compound is absent in the evidence, small-molecule analogs like the Enamine derivative are typically analyzed using X-ray crystallography. Software such as SHELXL () is widely employed for refining such structures, ensuring precise determination of bond lengths, angles, and stereochemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : React phenylhydrazine with cyclohexanone to form a hydrazone intermediate.

Methylation : Introduce the methyl group using methylating agents like methyl iodide under basic conditions.

Cyclization : Facilitate ring closure via acid-catalyzed or thermal cyclization to form the benzodiazole core .

  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield and purity.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and hydrogen environments.
  • X-ray Crystallography : Refinement via programs like SHELXL (v. 2015+) for precise bond-length and angle determination .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the primary chemical properties influencing its reactivity?

  • Answer :

  • Amine Functionality : Participates in nucleophilic substitution and Schiff base formation.
  • Heterocyclic Core : Aromaticity and ring strain influence electrophilic substitution patterns.
  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen-bonding capacity .

Advanced Research Questions

Q. How can the cyclization step in synthesis be optimized for higher efficiency?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., H2_2SO4_4) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield compared to conventional heating .
  • In-situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?

  • Methodological Answer :

  • Substituent Variation : Compare derivatives with ethyl, cyclopropyl, or fluorine groups (see table below) .

  • Biological Assays : Test analogs in enzyme inhibition or receptor-binding assays to correlate substituent effects with activity.

  • Computational Modeling : Use DFT calculations to predict electronic effects (e.g., charge distribution on the amine group) .

    Compound VariationBiological Activity ShiftReference
    Ethyl vs. Methyl substitutionAltered pharmacokinetic stability
    Fluorine introductionEnhanced receptor binding affinity

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability (e.g., GROMACS) .
  • QSAR Models : Train machine learning algorithms on bioactivity datasets to predict novel analogs .

Data Analysis and Technical Challenges

Q. How should researchers handle conflicting crystallographic data?

  • Methodological Answer :

  • SHELX Refinement : Use the latest SHELXL version to resolve disorder or twinning artifacts .
  • Cross-Validation : Compare results with alternative programs (e.g., Olex2) and deposit raw data in repositories like CCDC .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., receptors) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
  • Knockout Models : Use CRISPR/Cas9 to silence candidate targets and assess phenotypic changes .

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